Enantiopurity by Chiral HPLC
The enantiomeric purity of the L-threonine-derived homochiral (2S,3S)-3-methyl-N-tritylaziridin-2-ylmethanol (compound 4) has been determined by HPLC, confirming its enantiopurity when prepared via the reported Grignard-mediated route [1]. In contrast, the racemic mixture (CAS 196965-54-5) is a 1:1 mixture of enantiomers and cannot provide stereocontrol in asymmetric applications [2]. For procurement decisions, the homochiral (2S,3S) material (CAS 167502-57-0) is the scientifically relevant form for chiral synthesis and catalyst development.
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | Enantiopure (>99% ee by HPLC; (2S,3S)-configured) |
| Comparator Or Baseline | Racemic [3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol |
| Quantified Difference | Racemic mixture → zero enantiomeric excess; homochiral → enantiopure |
| Conditions | HPLC using chiral stationary phase; Perkin Trans. 1 1997 |
Why This Matters
Procurement of the incorrect stereochemical form (racemic vs. homochiral) directly determines whether downstream asymmetric transformations succeed or fail.
- [1] Willems, J. G. H.; Hersmis, M. C.; de Gelder, R.; Smits, J. M. M.; Hammink, J. B.; Dommerholt, F. J.; Thijs, L.; Zwanenburg, B. Synthesis and crystal structure of enantiopure N-tritylaziridin-2-ylmethanols from L-serine and L-threonine. J. Chem. Soc., Perkin Trans. 1 1997, 963–968. View Source
- [2] PubChem Compound Summary for CID 15202376, [3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol. National Center for Biotechnology Information. View Source
